molecular formula C14H11F3N4O2S2 B8647485 3-(2-(2-Pyrimidinylsulfinyl)ethyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine CAS No. 130997-74-9

3-(2-(2-Pyrimidinylsulfinyl)ethyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine

Cat. No.: B8647485
CAS No.: 130997-74-9
M. Wt: 388.4 g/mol
InChI Key: MJMCEVSNTSUYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(2-Pyrimidinylsulfinyl)ethyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine is a useful research compound. Its molecular formula is C14H11F3N4O2S2 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

130997-74-9

Molecular Formula

C14H11F3N4O2S2

Molecular Weight

388.4 g/mol

IUPAC Name

3-(2-pyrimidin-2-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine

InChI

InChI=1S/C14H11F3N4O2S2/c15-14(16,17)23-9-2-3-10-11(8-9)24-12(18)21(10)6-7-25(22)13-19-4-1-5-20-13/h1-5,8,18H,6-7H2

InChI Key

MJMCEVSNTSUYHO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)S(=O)CCN2C3=C(C=C(C=C3)OC(F)(F)F)SC2=N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure is as in Example 8, starting with 2-imino-3-[2-(2-pyrimidinylthio)ethyl]-6-trifluoromethoxybenzothiazoline (0.5 g) and meta-chloroperbenzoic acid (90% pure by weight) (1 g) dissolved in chloroform (20 cc). The reaction mixture is stirred for 1 hour at a temperature in the region of 20° C. and then concentrated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residue is purified by flash chromatography on a silica column under a stream of nitrogen at moderate pressure (0.5-1.5 bars), with a mixture of ethyl acetate and methanol (95:5 by volume) as eluent. 2-Imino-3-[2-(2-pyrimidinylsulphinyl)ethyl]-6-trifluoromethoxybenzothiazoline (0.35 g), m.p. 120° C., is isolated.
Name
2-imino-3-[2-(2-pyrimidinylthio)ethyl]-6-trifluoromethoxybenzothiazoline
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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